molecular formula C20H17N3O4S B6559972 N-(3,5-dimethoxyphenyl)-2-(4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide CAS No. 1021230-79-4

N-(3,5-dimethoxyphenyl)-2-(4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide

Cat. No.: B6559972
CAS No.: 1021230-79-4
M. Wt: 395.4 g/mol
InChI Key: COWLIVZYGWBCKT-UHFFFAOYSA-N
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Description

N-(3,5-dimethoxyphenyl)-2-(4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide is a synthetic organic compound that belongs to the class of benzothienopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dimethoxyphenyl)-2-(4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Benzothienopyrimidine Core: This can be achieved through cyclization reactions involving appropriate starting materials such as thiophenes and pyrimidines.

    Introduction of the Acetamide Group: This step may involve acylation reactions using acetic anhydride or acetyl chloride.

    Substitution with the Dimethoxyphenyl Group: This can be done through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dimethoxyphenyl)-2-(4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and bases like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways.

    Medicine: Potential therapeutic agent for diseases due to its biological activity.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3,5-dimethoxyphenyl)-2-(4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The compound may modulate biological pathways by inhibiting or activating these targets.

Comparison with Similar Compounds

Similar Compounds

    Benzothienopyrimidines: Compounds with similar core structures but different substituents.

    Dimethoxyphenyl Derivatives: Compounds with similar phenyl groups but different core structures.

Uniqueness

N-(3,5-dimethoxyphenyl)-2-(4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide is unique due to its specific combination of the benzothienopyrimidine core and the dimethoxyphenyl group, which may confer distinct biological activities and chemical properties.

Properties

IUPAC Name

N-(3,5-dimethoxyphenyl)-2-(4-oxo-[1]benzothiolo[3,2-d]pyrimidin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O4S/c1-26-13-7-12(8-14(9-13)27-2)22-17(24)10-23-11-21-18-15-5-3-4-6-16(15)28-19(18)20(23)25/h3-9,11H,10H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COWLIVZYGWBCKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)NC(=O)CN2C=NC3=C(C2=O)SC4=CC=CC=C43)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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